Mangoral: A Technical Deep Dive into its Mechanism of Action for Liver MRI
Mangoral: A Technical Deep Dive into its Mechanism of Action for Liver MRI
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Mangoral, an oral manganese-based contrast agent for Magnetic Resonance Imaging (MRI) of the liver. It is designed to provide a comprehensive resource for researchers, scientists, and drug development professionals working with contrast agents and liver imaging. Mangoral is being developed as a safer alternative to gadolinium-based contrast agents (GBCAs), particularly for patients with severe renal impairment who are at risk of nephrogenic systemic fibrosis (NSF).[1][2][3]
Core Mechanism of Action: From Oral Ingestion to Hepatocyte-Specific Contrast
Mangoral, with its active substance manganese (II) chloride tetrahydrate, functions as a positive contrast agent, primarily shortening the T1 relaxation time of tissues in which it accumulates.[2][4] This results in a brighter signal on T1-weighted MR images. The core of its mechanism lies in its targeted biodistribution to the liver following oral administration.
The process begins with the oral ingestion of Mangoral, which is formulated as a powder mixed with water.[5] The formulation includes L-alanine and Vitamin D3, which act as absorption promoters to enhance the gastrointestinal uptake of manganese.[5][6] Following absorption in the small intestine, the manganese ions are transported via the portal vein directly to the liver.[5]
In the liver, manganese undergoes a significant first-pass effect, with up to 98% of the absorbed manganese being taken up by hepatocytes.[4] This high level of hepatocyte-specific uptake is the key to its function as a liver-specific contrast agent. The manganese ions are actively transported into the hepatocytes through specific metal ion transporters.[5] This selective accumulation within healthy liver cells, and not in pathological tissues such as metastases which lack these specific transport mechanisms, creates a significant contrast difference.[7] Normal liver parenchyma appears hyperintense (brighter) on T1-weighted images, while liver lesions, which do not accumulate manganese, remain hypointense (darker).[7] This enhanced contrast improves the detection and delineation of focal liver lesions.[7][8]
Following its diagnostic window, the manganese is excreted from the hepatocytes into the bile.[5] This hepatobiliary route of excretion minimizes systemic exposure and renal clearance, a key safety advantage for patients with compromised kidney function.[7]
Cellular Uptake and Transport: The Role of ZIP and ZNT Transporters
The selective uptake of manganese by hepatocytes is a finely regulated process mediated by a family of metal transporters. The primary transporters involved are from the Zrt- and Irt-like protein (ZIP) and the Zn transporter (ZNT) families.
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ZIP14 (SLC39A14): Located on the basolateral membrane of hepatocytes (the side facing the blood sinusoids), ZIP14 is the primary transporter responsible for the uptake of manganese from the portal blood into the liver cells.
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ZIP8 (SLC39A8): Situated on the apical (canalicular) membrane of the hepatocytes, which borders the bile canaliculi, ZIP8 plays a role in the reuptake of manganese from the bile, contributing to manganese homeostasis within the liver.
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ZNT10 (SLC30A10): Also located on the apical membrane, ZNT10 is responsible for the excretion of manganese from the hepatocytes into the bile, facilitating its elimination from the body.
This coordinated action of transporters ensures the efficient uptake and subsequent excretion of manganese by the liver, forming the biological basis for Mangoral's efficacy as a liver-specific MRI contrast agent.
Quantitative Data Presentation
The following tables summarize the key quantitative data available for Mangoral (CMC-001) and provide a comparison with a standard gadolinium-based contrast agent.
| Parameter | Value | Study Population | Source |
| Optimal Dose for Efficacy | 0.8 g | Healthy Volunteers | [6] |
| Diagnostic Time Window | 2 to 6 hours post-administration | Patients with Liver Metastases | |
| Peak Liver Signal Intensity Enhancement | ~55% increase from baseline | Patients with Liver Metastases | [3] |
| Time to Peak Liver SI Enhancement | 3 hours post-administration | Patients with Liver Metastases | [3] |
Table 1: Pharmacodynamic Properties of Mangoral (CMC-001) in Liver MRI
| Time Post-Administration | Median Liver Signal Intensity Enhancement (%) | Median Liver-Lesion Contrast |
| 1 hour | 24.7% | 0.29 |
| 2 hours | 37.2% | 0.36 |
| 3 hours | 54.9% | 0.37 |
| 6 hours | 47.3% | 0.36 |
Table 2: Time Course of Liver Enhancement with Mangoral (0.8g and 1.6g pooled data)
| Parameter | Mangoral (Oral) | Gadobenate Dimeglumine (Intravenous) | Finding | Source |
| Lesion Visualization | Comparable | Comparable | No significant difference | [8][9] |
| Number of Detected Lesions | Comparable | Comparable | No significant difference | [8][9] |
| Lesion Border Delineation Score (Mean) | 2.4 - 2.9 (post-contrast) | Not reported in direct comparison | Statistically significant improvement over unenhanced MRI (p < 0.001) | [8][9] |
| Lesion Contrast Score (Mean) | 2.8 - 3.3 (post-contrast) | Not reported in direct comparison | Statistically significant improvement over unenhanced MRI (p < 0.001) | [8][9] |
| Liver-to-Lesion Contrast Ratio | Significantly higher than unenhanced MRI | Not reported in direct comparison | - | [8] |
| Contrast-to-Noise Ratio | Significantly higher than unenhanced MRI | Not reported in direct comparison | - | [8] |
Table 3: Comparative Efficacy of Mangoral vs. Gadobenate Dimeglumine
Note: Specific r1 and r2 relaxivity values for Mangoral within liver tissue are not publicly available in the reviewed literature. The provided data on signal intensity enhancement serves as a quantitative measure of its contrast-generating capability.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of oral manganese-based contrast agents for liver MRI.
Preclinical Evaluation of Oral Manganese in a Rodent Model of Hepatic Tumors
Objective: To assess the efficacy of orally administered manganese chloride for enhancing the detection of hepatic tumors in a rat model.
Methodology:
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Animal Model: Male Sprague-Dawley rats are used. Hepatic tumors are induced, for example, by intrahepatic implantation of tumor cells.
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Contrast Agent Administration: Rats are fasted overnight (approximately 18 hours) prior to contrast agent administration. Manganese chloride (in a formulation similar to Mangoral, potentially with absorption enhancers) is administered orally via gavage at varying doses (e.g., 100-1500 µmol/kg). A control group receives a vehicle solution.[10]
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In Vivo MRI:
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Imaging System: A 1.5T or higher clinical or preclinical MRI scanner is used.
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Imaging Protocol:
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Pre-contrast: T1-weighted (e.g., spin-echo or gradient-echo) and T2-weighted sequences of the liver are acquired.
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Post-contrast: Imaging is performed at multiple time points after oral administration (e.g., 1, 2, 3, and 6 hours) using the same T1-weighted sequences.[11]
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Image Analysis: Regions of interest (ROIs) are drawn on the liver parenchyma and tumor tissue on the T1-weighted images. Signal-to-noise ratio (SNR) of the liver and contrast-to-noise ratio (CNR) between the liver and tumor are calculated at each time point.[10]
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Ex Vivo Relaxometry:
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Immediately following the final imaging session, animals are euthanized.
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The liver, tumors, and other organs of interest (e.g., pancreas, kidney, heart) are excised.
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T1 and T2 relaxation times of the tissue samples are measured using a relaxometer at a relevant magnetic field strength.[10]
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Biodistribution Analysis (Optional):
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A separate cohort of animals can be administered radiolabeled manganese (e.g., 54Mn).
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At various time points post-administration, animals are euthanized, and organs are harvested.
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The amount of radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[12]
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Clinical Trial Protocol for Mangoral in Patients with Liver Lesions (Based on SPARKLE Phase III Trial Design)
Objective: To evaluate the safety and diagnostic efficacy of Mangoral for the visualization of focal liver lesions in patients with severe renal impairment.[1]
Methodology:
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Study Design: A multicenter, open-label, single-arm study. Each patient serves as their own control.[1]
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Patient Population: Adult patients with known or suspected focal liver lesions and severe renal impairment (e.g., eGFR < 30 mL/min/1.73 m²).[1]
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Contrast Agent Administration: A single oral dose of Mangoral (e.g., 800 mg manganese chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3) is self-administered by the patient 2-3 hours before the MRI scan.[8]
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MRI Protocol:
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Unenhanced MRI: A baseline MRI of the liver is performed without a contrast agent. This includes T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted imaging (DWI) sequences.
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Mangoral-Enhanced MRI: Following the 2-3 hour uptake period, a post-contrast MRI is performed using at least a T1-weighted sequence (e.g., a breath-hold 3D gradient-echo sequence).[11]
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Image Evaluation:
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The unenhanced and Mangoral-enhanced MRI scans are evaluated by at least three independent, blinded radiologists.
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Primary Efficacy Endpoints:
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Secondary Efficacy Endpoints:
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Number of detected lesions.
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Lesion size measurements.
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Reader confidence.
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Quantitative analysis of liver-to-lesion contrast and contrast-to-noise ratios.[8]
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Safety Assessment: Basic safety parameters, including adverse events and clinical laboratory tests, are monitored for a specified period (e.g., 72 hours) after Mangoral administration.[13]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Mangoral's mechanism of action and evaluation.
References
- 1. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New study shows Mangoral’s lesion visualization as effective as gadolinium contrast agent – ASCELIA [ascelia.com]
- 3. researchgate.net [researchgate.net]
- 4. A new manganese-based oral contrast agent (CMC-001) for liver MRI: pharmacological and pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manganese chloride tetrahydrate (CMC-001) enhanced liver MRI: evaluation of efficacy and safety in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mriquestions.com [mriquestions.com]
- 8. researchgate.net [researchgate.net]
- 9. QUANTITATIVE DISTRIBUTION OF PARTICULATE MATERIAL (MANGANESE DIOXIDE) ADMINISTERED INTRAVENOUSLY TO THE DOG, RABBIT, GUINEA PIG, RAT, CHICKEN, AND TURTLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally administered manganese chloride: enhanced detection of hepatic tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biodistribution and PET Imaging of pharmacokinetics of manganese in mice using Manganese-52 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Manganese Chloride Tetrahydrate: A Novel Magnetic Resonance Liver Imaging Agent for Patients With Renal Impairment: Efficacy, Safety, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
